4-methoxy-N-propylpyrimidin-2-amine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-methoxy-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-5-9-8-10-6-4-7(11-8)12-2/h4,6H,3,5H2,1-2H3,(H,9,10,11) |
InChI Key |
AWHGFNKCNQYTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=CC(=N1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methoxy-N-propylpyrimidin-2-amine involves several steps. One common method includes the following steps :
Methanol Solution Preparation: Acrylonitrile and sodium methoxide are dissolved in methanol.
Reaction with Carbon Monoxide: The solution is stirred and carbon monoxide is passed through it.
Filtration: The reaction mixture is filtered to obtain the sodium salt of alpha-methoxy methyl-beta-methoxy acrylonitrile.
Amination: The product is then reacted with an aminating reagent to obtain 3-dimethylamino-2-methoxy acrylonitrile.
Cyclization: The final step involves cyclization with fourth amidine solution to yield this compound.
Chemical Reactions Analysis
4-methoxy-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: It undergoes substitution reactions where functional groups can be replaced with other groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
Medicinal Chemistry Applications
4-Methoxy-N-propylpyrimidin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is linked to the development of coccidiostatic agents used in veterinary medicine, such as amprolium. This compound acts by interfering with the metabolic processes of coccidia, thereby controlling infections in poultry and other livestock .
Table 1: Synthesis Pathways for Related Compounds
| Compound Name | Intermediate Used | Application |
|---|---|---|
| Amprolium | 2-n-Propyl-4-amino-5-methoxymethylpyrimidine | Coccidiostat in veterinary medicine |
| FLT3 Inhibitors | Aminopyrimidine analogs | Cancer treatment |
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. Research indicates that certain pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division .
Case Study: Tubulin Polymerization Inhibition
A study synthesized a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, demonstrating their ability to inhibit tubulin polymerization effectively. Among these derivatives, one compound showed an IC50 value of 3.77 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents at different positions on the pyrimidine ring can significantly influence their biological activity.
Table 2: Structure-Activity Relationships
| Compound Variant | Substituent Position | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Compound A | 2-position | Tubulin inhibitor | 5.0 |
| Compound B | 4-position | FLT3 inhibitor | 1.5 |
| Compound C | 5-position | Antiproliferative | 3.8 |
Anti-inflammatory Properties
Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Research shows that certain compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. For instance, derivatives exhibiting COX inhibition have shown promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Mechanism of Action
The mechanism of action of 4-methoxy-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and affecting cellular respiration . This mechanism is similar to other pyrimidine derivatives, which are known for their biological activities.
Comparison with Similar Compounds
Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Features: A methoxyphenylaminomethyl group at C5, a fluorophenylamine at C4, and a phenyl group at C2. Exhibits antibacterial and antifungal activity due to the synergistic effects of electron-withdrawing (fluorine) and electron-donating (methoxy) groups.
- Comparison :
- Unlike this compound, Compound A’s aromatic substituents (phenyl, fluorophenyl) enhance planar stacking interactions with biological targets but may reduce solubility.
- The methoxy group in both compounds likely increases metabolic stability, but the N-propylamine in the target compound could improve aqueous solubility compared to Compound A’s rigid aromatic substituents.
Compound B : N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine
- Key Features :
- Methoxy and methyl groups on phenyl rings at C2 and C4.
- Identified for laboratory research, emphasizing stability under standard conditions.
- The absence of a flexible amine group in Compound B may reduce hydrogen-bonding capacity, a key advantage of this compound in receptor interactions.
Structural Conformations and Crystal Packing
Compound A :
- Intramolecular N–H⋯N hydrogen bonding creates a six-membered ring, stabilizing the conformation.
- Dihedral angles between pyrimidine and substituent planes range from 12.0° to 86.1°, indicating moderate distortion from coplanarity.
Compound C : 5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine
- Bromo and chloro substituents enhance electrophilic reactivity, suitable for further functionalization.
- Comparison: Halogen substituents in Compound C increase molecular weight and polarity, contrasting with the target compound’s non-halogenated, simpler structure.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.0 (t, 3H, CH₂CH₂CH₃), δ 3.8 (s, 3H, OCH₃) | |
| ¹³C NMR | δ 162.5 (C2-pyrimidine), δ 55.2 (OCH₃) | |
| HRMS | m/z 182.25 [M+H]⁺ |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | ↑ Reactivity |
| Temperature | 70°C for 12 hours | ↑ Conversion |
| Catalyst | Pd(OAc)₂ (5 mol%) | ↑ Selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
